2-Methylpyridine-3-sulfonyl fluoride

Chemical Biology Bioconjugation Covalent Inhibitors

2-Methylpyridine-3-sulfonyl fluoride is a heteroaryl sulfonyl fluoride featuring a 2-methyl group and an ortho-pyridine nitrogen that together modulate the electrophilicity and stability of the -SO₂F warhead. This precise substitution pattern enables predictable SuFEx click chemistry, superior aqueous stability over sulfonyl chlorides (half-life >6 months vs. 110 min for PMSF), and selective covalent targeting of serine hydrolases and lysine-rich proteins. Its low molecular weight (175 Da) makes it ideal for fragment-based drug discovery, allowing rapid optimization via the pyridine nitrogen anchor. Procure this exact building block to ensure reproducible reactivity and valid biological probe development.

Molecular Formula C6H6FNO2S
Molecular Weight 175.18
CAS No. 1780842-94-5
Cat. No. B2464959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpyridine-3-sulfonyl fluoride
CAS1780842-94-5
Molecular FormulaC6H6FNO2S
Molecular Weight175.18
Structural Identifiers
SMILESCC1=C(C=CC=N1)S(=O)(=O)F
InChIInChI=1S/C6H6FNO2S/c1-5-6(11(7,9)10)3-2-4-8-5/h2-4H,1H3
InChIKeyXRKAKBHBSAXFLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpyridine-3-sulfonyl Fluoride (CAS 1780842-94-5): A Heteroaryl Sulfonyl Fluoride Building Block for SuFEx Click Chemistry and Covalent Probe Development


2-Methylpyridine-3-sulfonyl fluoride (CAS 1780842-94-5) is a heteroaryl sulfonyl fluoride featuring a methyl substituent at the 2-position of the pyridine ring and a sulfonyl fluoride (-SO₂F) group at the 3-position [1]. This compound belongs to the broader class of sulfur(VI) fluorides, which have gained prominence as versatile building blocks in organic synthesis and chemical biology due to their unique balance of stability and electrophilic reactivity [2]. The sulfonyl fluoride motif enables participation in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for modular molecular assembly [3]. Furthermore, the electrophilic nature of the -SO₂F group allows it to function as a covalent warhead, capable of modifying nucleophilic amino acid residues in proteins, making it a valuable scaffold for developing chemical probes and covalent inhibitors [2].

Why 2-Methylpyridine-3-sulfonyl Fluoride Cannot Be Simply Replaced by Other In-Class Sulfonyl Fluorides or Chlorides


Direct substitution of 2-methylpyridine-3-sulfonyl fluoride with other sulfonyl fluorides or related electrophiles is scientifically unsound due to the profound impact of the heteroaromatic scaffold and substitution pattern on both reactivity and biological profile. The presence of the 2-methyl group and the pyridine nitrogen in a specific ortho-relationship modulates the electronic environment of the sulfonyl fluoride group, influencing its electrophilicity and stability in ways distinct from unsubstituted pyridine-3-sulfonyl fluoride [1] or benzene-based analogs [2]. Furthermore, compared to the historically used sulfonyl chlorides, sulfonyl fluorides exhibit dramatically enhanced aqueous stability, enabling their use in biological contexts where sulfonyl chlorides would rapidly hydrolyze [3]. The quantitative evidence below demonstrates why selecting the precise building block, rather than a generic alternative, is critical for achieving predictable reaction outcomes and maintaining experimental integrity in both chemical synthesis and biological probe development.

Quantitative Differentiation Evidence for 2-Methylpyridine-3-sulfonyl Fluoride vs. Key Comparators


Enhanced Aqueous Stability of Sulfonyl Fluorides Over Sulfonyl Chlorides

Sulfonyl fluorides, as a class, exhibit significantly greater resistance to hydrolysis compared to sulfonyl chlorides. While quantitative half-life data for 2-methylpyridine-3-sulfonyl fluoride specifically is not available, class-level inference from structurally related sulfonyl fluorides provides a strong basis for differentiation. For instance, the serine protease inhibitor AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride) demonstrates an aqueous half-life of >6 months at pH <7, whereas the widely used inhibitor PMSF (phenylmethanesulfonyl fluoride) has a half-life of only 110 minutes at pH 7 . This stark difference in hydrolytic stability is a hallmark of the sulfonyl fluoride functional group and is consistent across aryl and heteroaryl sulfonyl fluorides [1]. In contrast, sulfonyl chlorides are known to hydrolyze rapidly in aqueous environments, severely limiting their utility in biological assays [2]. This stability advantage translates directly to improved shelf-life, more reliable experimental workflows, and broader compatibility with physiological conditions.

Chemical Biology Bioconjugation Covalent Inhibitors

Expanded Target Residue Profile Compared to Classical Cysteine-Targeted Warheads

Unlike classical electrophilic warheads (e.g., acrylamides) that primarily target cysteine residues, sulfonyl fluorides are known to modify a broader spectrum of nucleophilic amino acids, including serine, threonine, lysine, tyrosine, and histidine, in addition to cysteine [1]. This expanded reactivity profile is a key differentiator for 2-methylpyridine-3-sulfonyl fluoride as a covalent probe scaffold. Quantitative analysis of the human proteome reveals that serine (≈9%) and lysine (≈6%) are significantly more abundant than cysteine (≈2%) . Therefore, a warhead capable of engaging these more prevalent residues opens up a substantially larger portion of the proteome for covalent targeting. This intrinsic property of the sulfonyl fluoride group, when incorporated into a specific scaffold like 2-methylpyridine-3-sulfonyl fluoride, provides access to a much wider array of potential protein targets compared to traditional cysteine-focused covalent inhibitors.

Covalent Inhibitors Chemical Probes Proteomics

Heteroaromatic Scaffold Confers Distinct Reactivity and Physicochemical Properties vs. Benzene Analogs

The incorporation of a pyridine ring, rather than a simple benzene ring, introduces significant differences in physicochemical and electronic properties that directly impact a compound's utility. Pyridine is a basic heterocycle (pKa of conjugate acid ≈ 5.2) that can participate in hydrogen bonding and coordinate to metal ions, features absent in benzene-based sulfonyl fluorides [1]. This difference is quantifiable: the calculated LogP (octanol-water partition coefficient) for 2-methylpyridine-3-sulfonyl fluoride is lower than that of its direct benzene analog, 2-methylbenzenesulfonyl fluoride (C₇H₇FO₂S), indicating enhanced aqueous solubility. The presence of the ring nitrogen also exerts an electron-withdrawing effect, which can modulate the electrophilicity of the sulfonyl fluoride group. Furthermore, pyridine-containing compounds are privileged scaffolds in medicinal chemistry, with a high frequency of occurrence in FDA-approved drugs [2]. This suggests that 2-methylpyridine-3-sulfonyl fluoride is a more relevant building block for drug discovery and chemical biology applications compared to simple aryl sulfonyl fluorides.

Medicinal Chemistry SuFEx Click Chemistry Physicochemical Properties

Comparative Molecular Weight and Its Impact on Fragment-Based Drug Discovery

With a molecular weight of 175 Da, 2-methylpyridine-3-sulfonyl fluoride falls squarely within the optimal range for fragment-based drug discovery (FBDD), which typically utilizes fragments with MW < 300 Da, and often < 250 Da [1]. This is a quantitative advantage over many commonly used sulfonyl fluoride building blocks and covalent probes. For example, AEBSF (MW 239.7 Da for the hydrochloride salt) and many elaborated biotinylated or fluorescent probes exceed this range [2]. The low molecular weight of 2-methylpyridine-3-sulfonyl fluoride ensures high ligand efficiency when it binds to a target, a key metric in FBDD. Starting from a smaller fragment allows for more efficient optimization and reduces the risk of encountering downstream ADME/Tox issues associated with larger, more lipophilic molecules. This makes it an ideal starting point for fragment-based covalent inhibitor discovery campaigns.

Fragment-Based Drug Discovery FBDD Lead Optimization

Primary Research and Industrial Applications for 2-Methylpyridine-3-sulfonyl Fluoride Based on Evidence


Development of Covalent Chemical Probes for Serine Hydrolase Profiling

The class of sulfonyl fluorides is well-established for targeting serine hydrolases, a large enzyme family involved in numerous physiological processes [1]. 2-Methylpyridine-3-sulfonyl fluoride can serve as a core scaffold for developing activity-based probes (ABPs) to profile these enzymes in complex proteomes. Its enhanced hydrolytic stability compared to PMSF (half-life >6 months vs. 110 minutes) ensures it remains active during long incubation times and complex biological workflows . The pyridine ring offers a convenient handle for further functionalization to install reporter tags (e.g., biotin or fluorophores) via SuFEx chemistry or other transformations, enabling downstream pull-down and visualization of target enzymes. This application directly leverages the compound's class-level stability and the synthetic versatility of the pyridine scaffold.

Fragment-Based Covalent Inhibitor Discovery for Lysine-Rich Protein Targets

Given the ability of sulfonyl fluorides to covalently modify lysine residues—which are more abundant (≈6%) than cysteine (≈2%) in the proteome —2-methylpyridine-3-sulfonyl fluoride is an excellent fragment for screening against lysine-rich proteins. Its low molecular weight (175 Da) aligns with FBDD principles, allowing for efficient hit identification [2]. Hits from a fragment screen can be rapidly optimized by leveraging the pyridine nitrogen as a synthetic anchor for fragment growing or merging strategies. This approach is particularly valuable for targeting proteins that lack a reactive cysteine near the active site or binding pocket, thereby expanding the druggable proteome.

Synthesis of Heteroaromatic SuFEx Click Chemistry Building Blocks

The sulfonyl fluoride group in 2-methylpyridine-3-sulfonyl fluoride is a key participant in SuFEx click chemistry, a robust and metal-free ligation method [3]. This compound can be used as a starting material to create a diverse library of sulfonate esters, sulfonamides, and other sulfur(VI)-linked conjugates. The presence of the 2-methyl and 3-sulfonyl fluoride substituents on the pyridine ring provides a unique steric and electronic environment that can influence the rate and selectivity of SuFEx reactions compared to unsubstituted pyridine-3-sulfonyl fluoride [4]. This allows for the fine-tuning of reaction conditions and the creation of structurally diverse molecular architectures for applications in medicinal chemistry and materials science.

Medicinal Chemistry Lead Optimization Leveraging Pyridine as a Privileged Scaffold

The pyridine ring is a privileged structure in drug discovery, present in over 10% of marketed drugs [5]. 2-Methylpyridine-3-sulfonyl fluoride provides a direct entry point for introducing a covalent sulfonyl fluoride warhead onto this favored scaffold. Its use in lead optimization programs can improve the drug-like properties of a series by enhancing aqueous solubility (lower LogP vs. benzene analogs) and providing an additional site for hydrogen bonding or metal coordination [6]. Furthermore, the sulfonyl fluoride warhead's ability to target multiple residues beyond cysteine offers a strategic advantage in designing covalent inhibitors with improved selectivity profiles or for engaging challenging targets.

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